molecular formula C18H17N3O5S B2444658 4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886906-60-1

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2444658
CAS No.: 886906-60-1
M. Wt: 387.41
InChI Key: WWPKXKFSIJYOQT-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide ( 886906-60-1) is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This high-purity compound (MF: C18H17N3O5S, MW: 387.41 g/mol) is supplied for scientific investigation into its potential therapeutic applications . Researchers are particularly interested in 1,3,4-oxadiazole derivatives like this for their promising antibacterial properties against challenging pathogens . These derivatives have demonstrated potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported for related analogs as low as 0.25 µg/mL . Furthermore, the 1,3,4-oxadiazole pharmacophore is a subject of intense study in oncology research, with mechanisms of action that can include the inhibition of critical cancer-associated enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . The compound's structure, which incorporates a methanesulfonylphenyl moiety and an ethoxybenzamide group, is designed for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties, including metabolic stability and bioavailability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize it for in vitro assays, mechanism of action studies, and as a building block for further chemical synthesis. Handling should be conducted in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-25-14-9-7-12(8-10-14)16(22)19-18-21-20-17(26-18)13-5-4-6-15(11-13)27(2,23)24/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPKXKFSIJYOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-oxadiazole ring.

    Attachment of the methylsulfonylphenyl group:

    Formation of the benzamide group: The final step involves the formation of the benzamide group by reacting the intermediate with an appropriate benzoyl chloride derivative.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and methylsulfonylphenyl groups, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

The compound has shown promise in various biological applications:

  • Anti-Cancer Activity :
    • Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant cytotoxic effects against cancer cell lines such as LN229 glioblastoma. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by damaging their DNA .
    • Molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression, indicating potential as a targeted therapy .
  • Anti-Diabetic Properties :
    • Studies have shown that certain oxadiazole derivatives can lower glucose levels significantly in diabetic models such as Drosophila melanogaster. This suggests a potential role in managing diabetes through the modulation of metabolic pathways .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. It demonstrates enzyme inhibitory activity, making it a candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy of oxadiazole derivatives:

  • A study published in Cancer Research highlighted the anti-cancer properties of oxadiazole derivatives, emphasizing their ability to inhibit specific kinases involved in tumor growth .
  • Another research article detailed the synthesis and biological assessment of various oxadiazole derivatives for their anti-diabetic and anti-cancer activities, showcasing their potential as therapeutic agents against these diseases .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    4-ethoxy-N-(3-methylphenyl)benzamide: This compound has a similar structure but lacks the oxadiazole ring and methylsulfonyl group.

    4-ethoxy-N-(4-methylphenyl)benzamide: Similar to the previous compound but with a different position of the methyl group on the phenyl ring.

    2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group but have an indole ring instead of the oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

4-Ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C16H17N3O4S\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes an oxadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. A study evaluated various derivatives of oxadiazoles against a range of fungi, demonstrating that several compounds showed potent antifungal activity against Botrytis cinerea and Fusarium graminearum with effective concentrations (EC50) lower than that of standard antifungal agents .

CompoundActivity Against Botrytis cinerea (%)EC50 (mg/L)
10a84.4100
10d83.6100
10f83.1100
Pyraclostrobin81.4-

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies have shown that similar oxadiazole derivatives inhibit cell proliferation in various cancer cell lines. For instance, a related study found that oxadiazole-containing benzamides demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds like this compound may act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant effects, reducing oxidative stress within cells and contributing to their protective effects against various diseases .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Study on Antifungal Activity : A series of benzamides containing the oxadiazole moiety were synthesized and tested for antifungal activity. The results indicated that most compounds displayed good fungicidal activities, particularly against Botrytis cinerea, showcasing their potential as agricultural fungicides .
  • Cancer Treatment Research : In a study evaluating the effects of oxadiazole derivatives on breast cancer cells, significant reductions in cell viability were observed at low concentrations. This suggests a promising avenue for future cancer therapies involving these compounds .

Q & A

Basic: What are the common synthetic routes for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of a thiosemicarbazide intermediate. A general approach involves:

  • Step 1: Reacting a carboxylic acid derivative (e.g., 3-methanesulfonylbenzoic acid) with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
  • Step 2: Oxidative cyclization using reagents like iodine or bromine in the presence of a base (e.g., pyridine) to yield the oxadiazole core .
  • Alternative Methods: Microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm).
    • ¹³C NMR confirms carbon backbone, including oxadiazole carbons (δ 160–170 ppm) .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 0.01 Da error) .
  • HPLC: Assesses purity (>95% for research-grade material) using C18 columns and UV detection .

Basic: What in vitro assays are typically used to evaluate its biological activity?

Standard assays include:

  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., GSK-3β inhibition, as in related oxadiazoles) .

Advanced: How can researchers optimize reaction conditions to improve synthesis yield?

Strategies include:

  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 18 hours to 2 hours) and improves yields by 15–20% through controlled heating .
  • Continuous Flow Reactors: Enhances scalability and reproducibility for cyclization steps, achieving >90% conversion in <1 hour .
  • Catalyst Screening: Testing bases (e.g., DBU vs. pyridine) to minimize side reactions during oxadiazole formation .

Advanced: What computational methods elucidate the compound's interaction with biological targets?

  • Molecular Docking: Tools like AutoDock Vina predict binding poses with targets (e.g., GSK-3β). For example, oxadiazole nitrogen forms hydrogen bonds with Val135 (bond length: 2.85–2.99 Å) .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
  • QSAR Modeling: Correlates substituent effects (e.g., methanesulfonyl group) with bioactivity using descriptors like logP and polar surface area .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Structural Analog Comparison: Test derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent-specific effects .
  • Orthogonal Assays: Confirm antimicrobial activity via both MIC and time-kill assays to rule out false positives .
  • Crystallographic Analysis: Resolve binding ambiguities using X-ray structures of the compound bound to targets (e.g., SHELX-refined PDB entries) .

Advanced: What strategies assess the compound's drug-likeness and ADMET properties?

  • Lipinski’s Rule of Five: Evaluate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors (e.g., logP = 3.2 for a related oxadiazole) .
  • Solubility Testing: Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid .
  • Metabolic Stability: Incubate with liver microsomes to measure half-life (t₁/₂ >30 minutes preferred) .

Advanced: How does modifying substituents affect pharmacological activity?

  • Electron-Withdrawing Groups (e.g., methanesulfonyl): Enhance kinase inhibition by increasing electrophilicity of the oxadiazole ring (IC₅₀ improves from 12 µM to 4 µM) .
  • Ethoxy vs. Methoxy: Ethoxy increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in neurotargeting studies .
  • Substituent Position: 3-Methanesulfonylphenyl boosts antimicrobial activity compared to 4-fluorophenyl analogs (MIC reduced by 50%) .

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